Regorafenib (Pyridine)-N-oxide-d3 is a deuterated derivative of regorafenib, which is a multi-kinase inhibitor primarily utilized in cancer treatment. This compound is characterized by its pyridine ring and an N-oxide functional group, enhancing its pharmacological properties. Regorafenib targets various tyrosine kinases involved in tumor growth and progression, making it a significant player in oncological therapies. The molecular formula for Regorafenib (Pyridine)-N-oxide-d3 is CHClFNO, with a molecular weight of approximately 502.83 g/mol .
Regorafenib is classified as an anti-cancer agent and falls under the category of small molecule inhibitors. It was developed by Bayer and is known for its activity against multiple kinases, including vascular endothelial growth factor receptors and platelet-derived growth factor receptors . The deuterated form, Regorafenib (Pyridine)-N-oxide-d3, is utilized in research to study metabolic pathways and pharmacokinetics due to the stability provided by deuteration .
The synthesis of Regorafenib (Pyridine)-N-oxide-d3 typically involves several steps, including:
The multi-step synthesis requires meticulous monitoring to ensure that each reaction proceeds efficiently without unwanted side reactions .
The molecular structure of Regorafenib (Pyridine)-N-oxide-d3 features:
Regorafenib (Pyridine)-N-oxide-d3 can participate in various chemical reactions due to its N-oxide group. Key reactions include:
These reactions are essential for understanding the metabolism and bioavailability of Regorafenib in biological systems .
Regorafenib (Pyridine)-N-oxide-d3 functions primarily as an inhibitor of multiple kinases involved in cancer progression:
The detailed mechanism involves binding to the active sites of these kinases, preventing their activation and subsequent downstream signaling that leads to tumor development .
Relevant data indicate that the deuterated form provides advantages in stability during metabolic studies compared to non-deuterated counterparts .
Regorafenib (Pyridine)-N-oxide-d3 has several applications in both clinical and research settings:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4